molecular formula C9H8N2O3 B6257328 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1820831-27-3

7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B6257328
CAS No.: 1820831-27-3
M. Wt: 192.17 g/mol
InChI Key: SFYABQXMXHCEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a nitro group at the 7th position and a ketone group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in apoptosis and inflammation. Additionally, the compound may interact with enzymes and receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and ketone groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1820831-27-3

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-nitro-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C9H8N2O3/c12-9-4-6-1-2-8(11(13)14)3-7(6)5-10-9/h1-3H,4-5H2,(H,10,12)

InChI Key

SFYABQXMXHCEAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.